(1R,2R)-2-[(5-chloropyrimidin-2-yl)oxy]cyclohexan-1-amine
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Overview
Description
(1R,2R)-2-[(5-chloropyrimidin-2-yl)oxy]cyclohexan-1-amine is a chemical compound that features a cyclohexane ring substituted with an amine group and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(5-chloropyrimidin-2-yl)oxy]cyclohexan-1-amine typically involves the following steps:
Formation of the Chloropyrimidine Intermediate: The chloropyrimidine moiety can be synthesized through the chlorination of pyrimidine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Cyclohexane Derivative Preparation: The cyclohexane ring with the desired stereochemistry can be prepared through catalytic hydrogenation of a suitable precursor, such as a cyclohexene derivative.
Coupling Reaction: The final step involves coupling the chloropyrimidine intermediate with the cyclohexane derivative under basic conditions, using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction of the chloropyrimidine moiety can lead to the formation of aminopyrimidine derivatives.
Substitution: The chloropyrimidine group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3), primary amines, or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of aminopyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
(1R,2R)-2-[(5-chloropyrimidin-2-yl)oxy]cyclohexan-1-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions, particularly those involving pyrimidine-based receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(5-chloropyrimidin-2-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
PLD Inhibitor, FIPI: A small molecule inhibitor used in membrane applications.
Organochlorine Compounds: Organic compounds containing chlorine, used in various industrial applications.
Uniqueness
(1R,2R)-2-[(5-chloropyrimidin-2-yl)oxy]cyclohexan-1-amine is unique due to its specific stereochemistry and the presence of both a cyclohexane ring and a chloropyrimidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(1R,2R)-2-(5-chloropyrimidin-2-yl)oxycyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h5-6,8-9H,1-4,12H2/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFROTUIDMFEKU-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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